Product packaging for Ethyl (tert-butylthio)acetate(Cat. No.:CAS No. 60178-20-3)

Ethyl (tert-butylthio)acetate

Cat. No.: B1276066
CAS No.: 60178-20-3
M. Wt: 176.28 g/mol
InChI Key: FFJMCUJLEIRSMJ-UHFFFAOYSA-N
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Description

Contextual Significance within Thioether and Ester Chemistry

Thioethers (or sulfides) and esters are fundamental functional groups in organic chemistry, each with distinct and well-studied reactivity. Thioesters, which are structurally analogous to esters with a sulfur atom replacing the oxygen of the alkoxy group, are particularly significant. wikipedia.org They serve as crucial intermediates in a variety of biosynthetic pathways, including the formation of fatty acids, steroids, and peptides through derivatives like acetyl-CoA. wikipedia.org The chemistry of thioesters is central to understanding many biochemical processes, and they are considered key intermediates in several ancient metabolic pathways that lead to the generation of ATP. wikipedia.org

In synthetic organic chemistry, the combination of thioether and ester functionalities into single molecules has led to the development of novel materials and reaction pathways. For instance, poly(thioether-ester)s (PTEes) have garnered attention as biocompatible and biodegradable polymers, making them promising candidates for applications such as drug delivery systems. researchgate.net Research into thioether-ester crown ethers has also been conducted to explore their biological activities.

The reactivity of esters and thioesters is a cornerstone of organic synthesis. Generally, thioesters are more reactive towards nucleophiles than their ester counterparts due to the better leaving group ability of the thiolate anion compared to the alkoxide anion. rsc.org However, recent research has developed transition-metal-free methods to achieve the conversion of esters to thioesters, a traditionally challenging transformation. rsc.org Ethyl (tert-butylthio)acetate, containing an α-thioether linked to an ethyl ester, represents a specific subclass of these bifunctional compounds. The presence of the bulky tert-butyl group attached to the sulfur atom introduces significant steric hindrance, which can influence the molecule's reactivity and stability, making it a useful substrate for studying reaction mechanisms and as a building block in targeted synthesis.

Overview of Research Trajectories for this compound

Research involving this compound and structurally similar compounds generally follows several key trajectories: synthesis, mechanistic studies, and application as a chemical intermediate.

Synthesis: The preparation of α-thioether esters like this compound can be achieved through several established synthetic routes. A common method involves the nucleophilic substitution of a haloacetate with a thiol or thiolate. Specifically, this compound can be prepared by reacting ethyl bromoacetate (B1195939) with a tert-butylthiol source. One approach utilizes 2-(tert-Butyl)isothiouronium Bromide as an odorless and stable source of the tert-butylthio group, which reacts with ethyl bromoacetate in the presence of a catalytic amount of base. tcichemicals.com General methods for thioester synthesis also include the reaction of acid chlorides with thiol salts or the condensation of carboxylic acids and thiols using dehydrating agents. wikipedia.org

Reactivity and Mechanistic Studies: The tert-butylthio group is a subject of significant interest in its own right. It can function as a protecting group for thiols, as the S-C(sp³) bond can be cleaved under specific catalytic conditions, often involving Lewis acids like TiCl₄, to release the free thiol or generate a thio-acetate. rsc.orgresearchgate.net The stability of the resulting tert-butyl carbocation facilitates this cleavage. researchgate.net Therefore, this compound could serve as a model substrate to investigate such deprotection or transformation reactions. The compound's structure allows for the study of the interplay between the ester and thioether functionalities, such as in intramolecular cyclization reactions or rearrangements.

Applications as a Chemical Intermediate: As a bifunctional molecule, this compound is a potential building block for the synthesis of more complex chemical structures. The ester group can be hydrolyzed to a carboxylic acid or undergo transesterification, while the thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone. These transformations open pathways to various derivatives. For example, related amino acid derivatives containing the 4-(tert-butylthio)phenyl moiety are used as intermediates in the synthesis of pharmaceutical compounds. The core structure of this compound could be incorporated into larger molecules for applications in materials science, such as in the synthesis of functional polymers, or in medicinal chemistry for the development of novel therapeutic agents. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2S B1276066 Ethyl (tert-butylthio)acetate CAS No. 60178-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-tert-butylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-5-10-7(9)6-11-8(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJMCUJLEIRSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406943
Record name Ethyl (tert-butylsulfanyl)acetate
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Molecular Weight

176.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60178-20-3
Record name Ethyl 2-[(1,1-dimethylethyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60178-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (tert-butylsulfanyl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl Tert Butylthio Acetate and Analogous Structures

Direct Esterification and Transesterification Approaches to Ethyl (tert-butylthio)acetate

Direct esterification of (tert-butylthio)acetic acid with ethanol (B145695) provides a straightforward route to this compound. This acid-catalyzed reaction, typically employing a strong acid like sulfuric acid, drives the equilibrium towards the ester product.

Alternatively, transesterification offers another pathway. masterorganicchemistry.comntnu.noscite.ai This process involves the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com For instance, a methyl ester of (tert-butylthio)acetic acid could be converted to the corresponding ethyl ester by reacting it with ethanol in the presence of an acid or base catalyst. masterorganicchemistry.comntnu.no The choice of catalyst, whether acidic or basic, depends on the substrate's sensitivity. commonorganicchemistry.com To favor the desired product, the alcohol reactant (in this case, ethanol) is often used in a large excess, effectively serving as the solvent. masterorganicchemistry.comcommonorganicchemistry.com While primary and secondary alcohols are generally effective in these reactions, tertiary alcohols like tert-butyl alcohol react poorly under typical Fischer esterification conditions. commonorganicchemistry.com For more sensitive substrates, methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), provide a milder alternative. commonorganicchemistry.comorgsyn.org

Table 1: Comparison of Esterification Methods
MethodReactantsCatalyst/ReagentKey Features
Direct Fischer Esterification(tert-butylthio)acetic acid + EthanolStrong acid (e.g., H₂SO₄)Equilibrium-driven; requires excess alcohol.
TransesterificationMthis compound + EthanolAcid or BaseExchange of alkoxy group; can be driven by excess alcohol. masterorganicchemistry.com
Steglich Esterification(tert-butylthio)acetic acid + EthanolDCC, DMAPMild conditions; suitable for acid-sensitive substrates. commonorganicchemistry.comorgsyn.org

Nucleophilic Substitution Reactions in Thioester Synthesis

Nucleophilic substitution is a cornerstone of thioester synthesis, providing reliable methods for forming the crucial carbon-sulfur bond.

Synthesis from Halogenated Acetates and Thiolates (e.g., Ethyl Bromoacetate)

A common and efficient method for preparing this compound is the reaction of ethyl bromoacetate (B1195939) with a tert-butylthiolate salt. The thiolate anion, a potent nucleophile, displaces the bromide from the ethyl bromoacetate to form the desired thioester. This reaction is typically carried out in a suitable solvent like ethanol. The required lithium tert-butanethiolate can be generated in situ and subsequently reacted with chloroacetic acid to form (tert-butylthio)acetic acid, which can then be esterified. orgsyn.org

Utilization of Thioacetate (B1230152) Anions with Organic Halides in Thioester Formation

The thioacetate anion (CH₃COS⁻) is a versatile nucleophile for the synthesis of thioesters. It can react with various alkyl halides to produce the corresponding thioacetates. researchgate.netresearchgate.net These reactions are often facilitated by using a supported reagent, such as silica-gel supported potassium thioacetate, which allows for mild reaction conditions. researchgate.net The thioacetate anion can be generated in situ from thioacetic acid and a mild base like sodium carbonate. researchgate.net This methodology has been successfully applied in both conventional solvents and more environmentally friendly aqueous media. researchgate.net Copper-catalyzed systems have also been employed to react potassium thioacetate with aryl iodides, expanding the scope to include aryl thioesters. beilstein-journals.org

Radical Addition Reactions for Thioester Moiety Incorporation

Radical-mediated reactions offer an alternative approach to thioester synthesis, often proceeding under mild conditions and tolerating a range of functional groups. One such method is the acyl thiol-ene reaction, which involves the addition of a thioacid radical to an alkene. rsc.org This process is initiated by the generation of a thioacid radical, which then adds to the alkene in an anti-Markovnikov fashion. rsc.org Visible light photocatalysis can be used to mediate the cross-coupling of thioacids with C(sp³)–H bonds, providing a direct route to thioesters. rsc.org Another innovative approach involves a three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur, driven by photocatalyzed hydrogen atom transfer to form a carbonyl thiyl radical. acs.org This method is atom-economical and has a broad substrate scope. acs.org

Strategies for Introducing the tert-Butylthio Group (e.g., using 2-(tert-Butyl)isothiouronium Bromide)

Introducing the tert-butylthio group can be challenging due to the volatility and malodorous nature of tert-butyl thiol. A significant advancement in this area is the use of odorless surrogates like 2-(tert-butyl)isothiouronium bromide. mdpi.com This stable, solid reagent can be used to introduce the tert-butylthio group onto various substrates. tcichemicals.com For instance, in the presence of a palladium catalyst, it reacts with aryl halides to form tert-butyl aryl sulfides in high yields. mdpi.com Furthermore, with a catalytic amount of base, 2-(tert-butyl)isothiouronium bromide can effectively transfer the tert-butylthio group to ethyl bromoacetate, yielding this compound. The synthesis of the isothiouronium salt itself is achieved by reacting thiourea (B124793) with tert-butyl bromide. mdpi.com

Table 2: Reagents for Introducing the tert-Butylthio Group
ReagentAdvantagesTypical ReactionReference
tert-Butyl ThiolDirect source of the tert-butylthio group.Nucleophilic substitution with alkyl halides. mdpi.com
2-(tert-Butyl)isothiouronium BromideOdorless, stable solid.Pd-catalyzed cross-coupling with aryl halides; Base-catalyzed reaction with alkyl halides. mdpi.com

Multicomponent Coupling Reactions Involving α-Aldimino Thioester Precursors

Multicomponent reactions provide an efficient means to construct complex molecules in a single step. One such strategy involves the use of α-aldimino thioesters. nih.govnih.gov These precursors are highly reactive towards Umpolung N-alkylation. nih.govnih.gov Theoretical calculations have shown that thioesters enhance the reactivity of the imine moiety compared to their regular ester counterparts. nih.gov When α-aldimino thioesters are treated with dialkylzinc reagents in the presence of aldehydes or imines, a three-component coupling reaction occurs, leading to the formation of N-alkylated products in good yields and with high diastereoselectivity. nih.govnih.govresearchgate.netresearchgate.net This method allows for the rapid assembly of complex amino alcohol derivatives. nih.gov The enhanced electrophilicity of the imine in α-aldimino thioesters can, however, sometimes favor homo-coupling products. This can be mitigated by carefully controlling the reaction conditions, such as the stoichiometry of the reactants. nih.gov

Optimization of Synthetic Reaction Conditions and Yields for this compound Derivatives

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yields, minimize reaction times, and ensure the selectivity of the desired chemical transformation. For derivatives of this compound, such as other α-organylthio esters, research has focused on fine-tuning various parameters including the choice of base, solvent, and reactant stoichiometry.

A notable synthetic route to obtain this compound involves the reaction of ethyl bromoacetate with 2-(tert-butyl)isothiouronium bromide in the presence of a catalytic amount of a base. This method provides a direct pathway for the introduction of the tert-butylthio group.

Detailed studies on the optimization of reaction conditions have been conducted for analogous structures, such as ethyl 2-(benzylthio)acetate, which can be synthesized from ethyl acetoacetate (B1235776) and a sulfur source. beilstein-journals.org The findings from these studies offer valuable insights into the synthesis of related α-thio esters.

An investigation into the synthesis of ethyl 2-(benzylthio)acetate and 1-(benzylthio)propan-2-one from ethyl acetoacetate and sodium S-benzyl sulfurothioate highlighted the crucial role of the base in determining the product distribution. beilstein-journals.org Initial experiments using 2 equivalents of sodium hydroxide (B78521) in toluene (B28343) at 100 °C for 18 hours yielded a mixture of the desired ethyl 2-(benzylthio)acetate (20% yield) and the side-product 1-(benzylthio)propan-2-one (44% yield). beilstein-journals.org

To selectively enhance the yield of ethyl 2-(benzylthio)acetate, the amount of base was systematically varied. Increasing the equivalents of sodium hydroxide to 4 led to a significant improvement in the yield of ethyl 2-(benzylthio)acetate to 48%, with only trace amounts of the ketone by-product being observed. beilstein-journals.org Further increasing the base to 5 equivalents under an inert nitrogen atmosphere resulted in an impressive 85% yield of the target ester, demonstrating the profound impact of the base concentration on the reaction's selectivity. beilstein-journals.org

The influence of the solvent on the reaction outcome was also explored. However, various other solvents tested did not show a positive effect on the reaction's efficiency compared to the initial conditions. beilstein-journals.org The optimization study also revealed that conducting the reaction under a nitrogen atmosphere was beneficial for the selective formation of ethyl 2-(benzylthio)acetate. beilstein-journals.org

The optimized conditions for selectively producing the ketone by-product, 1-(benzylthio)propan-2-one, were also identified. Using 0.5 mmol of ethyl acetoacetate and 1 mmol of sodium S-benzyl sulfurothioate with 2 equivalents of NaOH under an air atmosphere resulted in a 68% yield of the ketone, with only 11% of the ester being formed. beilstein-journals.org

The research findings on the optimization of the synthesis of ethyl 2-(benzylthio)acetate are summarized in the interactive data table below.

EntryEthyl Acetoacetate (mmol)Sodium S-benzyl sulfurothioate (mmol)Base (equiv.)AtmosphereSolventYield of Ethyl 2-(benzylthio)acetate (%)Yield of 1-(benzylthio)propan-2-one (%)
11.00.5NaOH (2)AirToluene2044
21.00.5KOH (2)AirToluene2027
30.51.0NaOH (4)AirToluene48Trace
40.51.0NaOH (5)N₂Toluene85Not detected
50.51.0NaOH (2)AirToluene1168

This table presents selected data from a study on the optimization of reaction conditions for the synthesis of ethyl 2-(benzylthio)acetate, an analog of this compound. The study demonstrates the critical influence of base concentration and reaction atmosphere on product selectivity and yield. beilstein-journals.org

Chemical Reactivity and Mechanistic Pathways of Ethyl Tert Butylthio Acetate

Thioester Bond Reactivity and Transformations

The thioester group in ethyl (tert-butylthio)acetate is a key site for chemical reactions, particularly nucleophilic acyl substitution.

Nucleophilic Acyl Substitution and Hydrolysis Mechanisms

Thioesters, like this compound, are susceptible to nucleophilic attack at the carbonyl carbon. This reaction, known as nucleophilic acyl substitution, proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the leaving group, in this case, the tert-butylthiolate anion. masterorganicchemistry.comlibretexts.org

Hydrolysis of this compound, which can be catalyzed by either acid or base, is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comuv.es Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com The subsequent collapse of the tetrahedral intermediate expels the tert-butylthiolate, which is a relatively good leaving group. This process ultimately yields acetic acid and tert-butylthiol. orgsyn.org The rate of alkaline hydrolysis of esters like ethyl acetate (B1210297) has been shown to follow second-order kinetics, although deviations can occur depending on the concentrations of the reactants. uv.es While tert-butyl esters are generally stable to basic hydrolysis, the thioester linkage in this compound makes it more reactive. arkat-usa.org

Conversion to Diverse Carboxylic Acid Derivatives (Esters, Amides, Ketones)

The reactivity of the thioester bond allows for the conversion of this compound into a variety of other carboxylic acid derivatives.

Esters: Transesterification can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. The alkoxide acts as the nucleophile, displacing the tert-butylthiolate.

Amides: Reaction with ammonia (B1221849) or primary or secondary amines leads to the formation of amides. researchgate.net The nitrogen atom of the amine attacks the carbonyl carbon, and subsequent elimination of the tert-butylthiolate yields the corresponding amide.

Ketones: While not a direct conversion, thioesters can be precursors to ketones. For instance, reaction with organometallic reagents like Grignard reagents can lead to the formation of ketones, although double addition to form tertiary alcohols is a common side reaction.

Transformations Involving the tert-Butylthio Moiety

The tert-butylthio group of this compound also participates in several important chemical reactions.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the tert-butylthio group can be readily oxidized to form either a sulfoxide (B87167) or a sulfone. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. organic-chemistry.orgjchemrev.com The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. organic-chemistry.org For example, using one equivalent of the oxidant generally favors the formation of the sulfoxide, while an excess of the oxidant will lead to the sulfone. organic-chemistry.orgorganic-chemistry.org The use of catalysts like tantalum carbide or niobium carbide with hydrogen peroxide can provide selectivity for either the sulfoxide or sulfone, respectively. organic-chemistry.org

Oxidizing AgentProductReference
Hydrogen Peroxide (H₂O₂)Sulfoxide or Sulfone organic-chemistry.orgorganic-chemistry.org
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or Sulfone cdnsciencepub.com
Potassium PermanganateSulfone organic-chemistry.org

Cleavage Reactions of the tert-Butyl Group via Lewis Acid Catalysis (e.g., TiCl₄, BBr₃)

The tert-butyl group can be selectively cleaved from the sulfur atom through the action of Lewis acids like titanium tetrachloride (TiCl₄) or boron tribromide (BBr₃). researchgate.netresearchgate.net This reaction proceeds via the formation of a stable tert-butyl carbocation. researchgate.net The Lewis acid coordinates to the sulfur atom, weakening the carbon-sulfur bond and facilitating the departure of the tert-butyl cation. researchgate.netresearchgate.net This method is particularly useful for deprotecting thiols that have been masked as their tert-butyl thioethers. researchgate.netresearchgate.net The reaction conditions are generally mild and tolerate a variety of other functional groups. researchgate.netnih.gov For example, treatment of tert-butyl thioethers with TiCl₄ and acetyl chloride can directly yield the corresponding thioacetates in good to excellent yields. researchgate.netrsc.org

Lewis AcidReaction ConditionsOutcomeReference
Titanium tetrachloride (TiCl₄)With acetyl chlorideConversion to thioacetate (B1230152) researchgate.netrsc.org
Boron tribromide (BBr₃)With acetyl chlorideConversion to thioacetate researchgate.netrsc.org

Formation of Thioketals and Related Sulfur-Containing Structures

Under certain conditions, the tert-butylthio group can be involved in the formation of thioketals. For instance, the cleavage of the tert-butyl group with a Brønsted or Lewis acid in the presence of a ketone, such as acetone, can lead to the in situ formation of a thiol which then reacts with the ketone to form a thioketal. Thioethers are also known to be key intermediates in the synthesis of various sulfur-containing compounds, including thioketals and thioacetals. mdpi.commdpi.com

Carbon-Sulfur Bond Forming and Cleaving Processes

The carbon-sulfur (C-S) bond in thioethers and thioacetates is a key site for synthetic transformations. Reactions involving this bond are fundamental in organic synthesis for creating complex sulfur-containing molecules.

Palladium-catalyzed cross-coupling has become a cornerstone for the formation of C-S bonds, enabling the synthesis of aryl thioethers, which are significant structural motifs in pharmaceuticals and agricultural chemicals. nih.gov Thioacetates, including structures like this compound, can serve as effective, air-stable, and less odorous alternatives to thiols in these coupling reactions. nih.gov

The general mechanism for the palladium-catalyzed C-S cross-coupling using a thioacetate involves a catalytic cycle comprising three main steps: oxidative addition, ligand exchange (transmetalation), and reductive elimination. researchgate.net The cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by the substitution of the halide with a thiolate anion, generated in situ from the thioacetate. The final step is the reductive elimination of the aryl thioether product, which regenerates the Pd(0) catalyst. researchgate.net

Research has shown that monophosphine ligands can promote highly efficient Pd-catalyzed C-S cross-coupling reactions, even at room temperature and with soluble bases. nih.govamazonaws.com For the coupling of thioacetates with aryl halides, specific catalyst systems have been identified as uniquely effective. For instance, the use of the tBuBrettPhos Pd G3 pre-catalyst has been found to afford high yields of thioarene products under mild conditions. researchgate.net A one-pot protocol has also been demonstrated, where a benzyl (B1604629) aryl thioether is formed from a benzyl halide, potassium thioacetate, and an aryl bromide, showcasing the versatility of thioacetate reagents in complex reaction sequences. nih.gov

Table 1: Examples of Palladium-Catalyzed C-S Cross-Coupling with Benzyl Thioacetates and Aryl Halides This table presents data from a study on the cross-coupling of various benzyl thioacetates with aryl bromides, highlighting the yields obtained with a specific palladium catalyst system.

A significant reaction involving the cleavage of the C-S bond is the conversion of tert-butyl thioethers into thioacetates. A particularly efficient method utilizes titanium tetrachloride (TiCl₄) as a mediator. rsc.orgnih.gov This transformation provides a straightforward and rapid route to thioacetates from the corresponding tert-butyl thioethers, often in good to excellent yields. researchgate.net

The reaction is tolerant of a wide array of functional groups, including halides, nitro groups, ethers, and even sensitive thiophene (B33073) and acetylene (B1199291) moieties. rsc.org Compared to other Lewis acids like boron tribromide (BBr₃), TiCl₄ often leads to significantly shorter reaction times and, in several cases, improved yields. rsc.org For some substrates, the TiCl₄-mediated conversion is complete within seconds. rsc.org

The proposed mechanism suggests that the reaction can be catalytic. Indeed, treating a substrate with a catalytic amount (10 mol%) of TiCl₄ resulted in full conversion to the thioacetate, supporting the mechanistic hypothesis and highlighting the potential of this method. rsc.org The stability of other thioethers, such as methyl thioethers, under the same conditions underscores the specific role of the tert-butyl group in facilitating this transformation. rsc.org

Table 2: Comparison of TiCl₄ and BBr₃ in the Conversion of tert-Butyl Thioethers to Thioacetates This table summarizes the isolated yields and reaction times for the conversion of various tert-butyl thioethers (a) to their corresponding thioacetates (b) using stoichiometric amounts of either TiCl₄ or BBr₃.

While specific stereoselective transformations of this compound are not extensively documented, the chemistry of its constituent functional groups is relevant in contexts where stereochemistry and regiochemistry are critical. The sulfur atom in related sulfoxide and sulfonium (B1226848) ions can act as a stable chiral center, suggesting the potential for developing stereoselective reactions involving sulfur. u-tokyo.ac.jp

In synthetic applications, achieving regioselectivity is often a primary challenge. For example, in the synthesis of complex molecules like dihydroazulene (B1262493) photoswitches, the conversion of a tert-butyl thioether to a thioacetate using standard methods resulted in a mixture of regioisomers due to a competing ring-opening reaction. acs.org To circumvent this lack of regioselectivity, an alternative strategy involving a Stille coupling with stannane (B1208499) intermediates was employed to regioselectively install the thioacetate group. acs.org This highlights that while transformations like the conversion of tert-butyl thioethers are useful, their regiochemical outcome must be carefully considered, sometimes necessitating entirely different synthetic approaches to achieve the desired isomer. acs.org

Advanced Spectroscopic and Chromatographic Characterization in Research of Ethyl Tert Butylthio Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of ethyl (tert-butylthio)acetate, offering detailed information about the hydrogen and carbon atomic arrangement within the molecule.

Proton (¹H) NMR for Structural Elucidation and Purity Assessment

Proton NMR (¹H NMR) spectroscopy provides precise information on the chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton groups are observed. The characteristic peaks for this compound are typically found at specific chemical shifts (δ), measured in parts per million (ppm).

Table 1: Representative ¹H NMR Data for Thioacetate (B1230152) Esters

Functional Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
-O-CH₂-CH₃ (in Ethyl 2-(butylthio)acetate) 4.19 Quartet 7.1 beilstein-journals.org
-S-CH₂-CO- (in Ethyl 2-(butylthio)acetate) 3.20 Singlet N/A beilstein-journals.org
-O-CH₂-CH₃ (in Ethyl 2-(butylthio)acetate) 1.29 Triplet 7.1 beilstein-journals.org

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

For comparison, the ¹³C NMR spectrum of ethyl 2-(butylthio)acetate shows the carbonyl carbon at approximately 170.6 ppm. beilstein-journals.org The carbon of the ethoxy group (-O-CH₂) appears around 61.2 ppm, while the methyl carbon (-O-CH₂-CH₃) is observed at about 14.1 ppm. beilstein-journals.org The methylene (B1212753) carbon adjacent to the sulfur (-S-CH₂-) resonates at approximately 33.7 ppm. beilstein-journals.org For tert-butyl 2-(benzylthio)acetate, the quaternary carbon of the tert-butyl group is seen at 81.5 ppm, and the methyl carbons of the tert-butyl group appear at 28.0 ppm. beilstein-journals.org These reference values are instrumental in assigning the peaks in the ¹³C NMR spectrum of this compound and verifying its carbon framework.

Table 2: Representative ¹³C NMR Data for Thioacetate Esters

Carbon Atom Chemical Shift (δ, ppm) Reference
C=O (in Ethyl 2-(butylthio)acetate) 170.6 beilstein-journals.org
-O-CH₂- (in Ethyl 2-(butylthio)acetate) 61.2 beilstein-journals.org
-S-CH₂- (in Ethyl 2-(butylthio)acetate) 33.7 beilstein-journals.org
-O-CH₂-CH₃ (in Ethyl 2-(butylthio)acetate) 14.1 beilstein-journals.org
-C(CH₃)₃ (in tert-Butyl 2-(benzylthio)acetate) 81.5 beilstein-journals.org

Advanced NMR Techniques for Complex Mixture Analysis

In instances where this compound is part of a complex mixture, or for unambiguous structural assignment, advanced NMR techniques are utilized. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, providing definitive structural elucidation. While specific studies focusing on advanced NMR of this compound are not detailed in the provided search results, the application of these techniques is a standard practice in the characterization of novel or complex organic molecules.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the compound.

For example, in the analysis of a similar compound, ethyl 2-(butylthio)acetate, the calculated mass for the sodium adduct ion ([M+Na]⁺) was 199.0763, with the found value being 199.0760. beilstein-journals.org This high degree of accuracy confirms the molecular formula as C₈H₁₆O₂S. beilstein-journals.org Similarly, for tert-butyl 2-(benzylthio)acetate, the calculated m/z for [M+Na]⁺ was 261.0919, and the found value was 261.0915, confirming the formula C₁₃H₁₈O₂S. beilstein-journals.org These examples highlight the precision of HRMS in verifying the elemental composition of this compound.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique for the analysis of volatile compounds like this compound. In GC-EIMS, the compound is first separated from a mixture by gas chromatography and then ionized by electron impact, which causes fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and can be used for structural elucidation and identification by comparing it to spectral libraries. For instance, the GC-MS analysis of (Z)-2-(tert-butylthio)-3-phenylacrylaldehyde showed a molecular ion peak (M+) at m/z 220.0. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally fragile molecules. wikipedia.org It typically produces a protonated or sodiated molecular ion with minimal fragmentation, which is useful for determining the molecular weight of the compound. wikipedia.org ESI-MS is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. rsc.org Research on related thioesters has utilized ESI-MS to confirm the mass of the synthesized products. For example, the ESI-MS analysis of 1-(butylthio)ethyl acetate (B1210297) showed a sodium adduct ion [M+Na]⁺ at m/z 198.8, corresponding to the calculated value of 199.0. wiley-vch.de

Table 3: Summary of Compounds Mentioned

Compound Name
This compound
Ethyl 2-(butylthio)acetate
tert-Butyl 2-(benzylthio)acetate
(Z)-2-(tert-butylthio)-3-phenylacrylaldehyde

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a cornerstone technique for identifying the functional groups present in a molecule. In the analysis of this compound, FTIR spectra provide definitive evidence for its key structural features by detecting the characteristic vibrational frequencies of its bonds.

The most prominent absorption band in the FTIR spectrum of a related compound, ethyl thioacetate, is the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1695-1772 cm⁻¹. rsc.orgrsc.orgresearchgate.net For thioesters, this peak is often observed around 1699 cm⁻¹. rsc.org Another significant feature is the C-S stretching vibration, which is expected in the fingerprint region of the spectrum. The presence of the tert-butyl group would be confirmed by characteristic C-H bending vibrations.

Detailed analysis of related compounds in the literature provides expected ranges for these vibrations. For instance, in various thio-containing organic molecules, C-H stretching vibrations from alkyl groups appear in the 2800-3000 cm⁻¹ range. rsc.org The specific vibrations for the ethyl and tert-butyl groups within this compound would fall within this range.

Table 1: Characteristic FTIR Absorption Bands for Functional Groups Relevant to this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
Carbonyl (Ester) C=O Stretch 1695 - 1772 rsc.orgrsc.orgresearchgate.net
Thioether C-S Stretch 600 - 800
Alkyl (Ethyl & tert-Butyl) C-H Stretch 2800 - 3000 rsc.org
Alkyl (Ethyl & tert-Butyl) C-H Bend 1365 - 1470 rsc.org
Ester C-O Stretch 1000 - 1300 mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Probing Sulfur Bonding Environments on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When studying this compound, particularly in the context of its interaction with surfaces, XPS is invaluable for probing the sulfur bonding environment.

XPS analysis can differentiate between sulfur atoms in different oxidation states and chemical environments. science.gov For instance, in studies of thiol-coated particles and thioether monolayers on gold surfaces, XPS has been used to confirm the nature of the sulfur-gold interaction and to detect any changes in the sulfur bonding, such as oxidation or C-S bond dissociation. science.govamazonaws.com The binding energy of the S 2p core level provides a fingerprint for the chemical state of the sulfur atom.

In a hypothetical XPS study of this compound adsorbed on a substrate, the S 2p spectrum would be analyzed to confirm the integrity of the thioether linkage. The binding energies of the C 1s and O 1s core levels would also provide information about the ester group. This technique is particularly powerful for understanding how the molecule orients and chemically interacts with surfaces, which is critical in materials science and catalysis research. researchgate.netmpg.de

Advanced Chromatographic Separation Techniques (e.g., Flash Column Chromatography, UPLC)

Advanced chromatographic techniques are essential for the purification and purity assessment of this compound. Flash column chromatography is a widely used preparative technique for isolating the compound from reaction mixtures, while Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution analytical technique used to determine its purity.

In the synthesis of related thioether and thioester compounds, flash column chromatography on silica (B1680970) gel is a standard purification method. amazonaws.comrsc.orgdoi.orgrsc.org The choice of eluent, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is optimized to achieve effective separation of the desired product from starting materials and byproducts. amazonaws.comrsc.org

UPLC, an evolution of High-Performance Liquid Chromatography (HPLC), offers faster analysis times and greater resolution due to the use of smaller stationary phase particles (typically less than 2 μm). nih.govacs.org For purity analysis of this compound, a reverse-phase UPLC method would likely be employed, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile. nih.govacs.orgrsc.org Detection is commonly performed using a UV detector set to a wavelength where the compound absorbs, such as the λ_max of the ester chromophore. nih.govacs.org The high efficiency of UPLC allows for the detection and quantification of even minor impurities, ensuring the high purity of the compound required for research applications. nih.govacs.org

Computational Chemistry and Theoretical Investigations of Ethyl Tert Butylthio Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For a molecule like ethyl (tert-butylthio)acetate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can provide significant insights into its behavior. nih.gov

Prediction of Electronic Structure and Properties (e.g., HOMO-LUMO Gap, Electrophilicity Index)

The electronic properties of this compound are determined by its constituent functional groups. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept them. nih.gov The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. researchgate.net

For this compound, the lone pairs on the sulfur atom are expected to contribute significantly to the HOMO, making it a likely site for oxidation or interaction with electrophiles. The LUMO is anticipated to be localized around the carbonyl group of the ester, the typical site for nucleophilic attack. The presence of the electron-donating tert-butylthio group may slightly raise the HOMO energy level, while the ester group acts as an electron-withdrawing feature.

Global reactivity descriptors, such as the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors help quantify the molecule's reactivity. researchgate.net While specific values for this compound are not published, an illustrative table can be constructed based on typical values for similar thioethers and esters.

Illustrative Electronic Properties of Thioesters via DFT

Property Predicted Value (Illustrative) Significance
HOMO Energy ~ -6.5 eV Indicates electron-donating capability, localized on the sulfur atom.
LUMO Energy ~ -0.5 eV Indicates electron-accepting capability, localized on the ester carbonyl group.
HOMO-LUMO Gap (ΔE) ~ 6.0 eV A larger gap suggests higher kinetic stability. researchgate.net
Electrophilicity Index (ω) ~ 1.5 eV A moderate value suggesting susceptibility to nucleophilic attack at the carbonyl carbon.

Conformational Analysis and Molecular Geometries

The flexibility of this compound arises from rotation around several single bonds: the C-S bond, the S-C(H₂) bond, and the C-O bonds of the ester group. Computational methods can predict the most stable conformations and the energy barriers between them.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy profiles of transition states. nih.govepo.org For this compound, several reactions could be modeled.

One key reaction is ester hydrolysis. DFT studies on the acid-catalyzed hydrolysis of ethyl acetate (B1210297) have shown that the rate-determining step is the nucleophilic addition of water to the protonated carbonyl carbon. nih.gov A similar mechanism would be expected for this compound, although the steric and electronic influence of the tert-butylthio group could modulate the energy barriers.

Another important process to model is the cleavage of the S-C(sp³) bond. Studies on molecules with tert-butylthio groups have shown that this bond can be cleaved in the presence of Lewis acids or on certain metal surfaces, proceeding through the formation of a stable tert-butyl carbocation. researchgate.net Modeling this reaction would involve locating the transition state for the heterolytic bond cleavage, providing insight into the conditions required for this transformation.

Analysis of Steric and Electronic Effects of the tert-Butylthio Moiety

The tert-butylthio group, -S-C(CH₃)₃, imparts distinct steric and electronic characteristics to a molecule.

Steric Effects: The tert-butyl group is exceptionally bulky, introducing significant steric hindrance. This bulk can shield nearby reactive sites from attack, influencing regioselectivity in reactions. vulcanchem.com In this compound, this steric hindrance would affect the accessibility of the adjacent ester carbonyl group to nucleophiles. Conformational analyses consistently show that molecules arrange themselves to minimize the steric strain caused by such large groups. rsc.org

Electronic Effects: The thioether sulfur atom has lone pairs of electrons, making the group electron-donating through resonance. However, due to sulfur's lower electronegativity compared to oxygen, thioethers are generally less electron-donating than ethers. The tert-butyl group itself is weakly electron-donating via induction. This combination of effects influences the electron density of the rest of the molecule, impacting its reactivity and interaction with other species. rsc.org

Simulation of Intermolecular Interactions and Adsorption Phenomena on Catalytic Surfaces

Understanding how molecules interact with surfaces is critical for catalysis. mdpi.com Simulations can model the adsorption of this compound on various catalytic surfaces. Research on related compounds provides a framework for these predictions.

Studies involving thioethers on gold surfaces indicate that the sulfur atom can form a coordinate bond with gold atoms, leading to chemisorption. researchgate.net In the case of tert-butyl thioethers, this interaction can even promote the cleavage of the sulfur-carbon bond. researchgate.net Therefore, when interacting with a gold catalyst, this compound would likely bind through its sulfur atom.

On oxide surfaces, such as TiO₂, the interaction is more complex. The ester group's carbonyl oxygen could interact with Lewis acid sites on the surface, while the sulfur atom could also participate in binding. mdpi.com The bulky tert-butyl group would play a significant role in determining the adsorption geometry, potentially preventing the molecule from lying flat on the surface and influencing how molecules pack together in a monolayer. Computational models can calculate adsorption energies and predict the most stable binding configurations, which is key to understanding the initial steps of heterogeneous catalysis. mdpi.com

Applications of Ethyl Tert Butylthio Acetate in Contemporary Organic Synthesis and Materials Science

Role as a Protecting Group for Carboxylic Acids in Complex Organic Synthesis

The tert-butylthio group in ethyl (tert-butylthio)acetate can function as a protecting group for carboxylic acids. Protecting groups are essential in complex organic synthesis to temporarily block a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. The tert-butylthio group offers a level of stability that allows for various synthetic manipulations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

The use of tert-butyl esters as protecting groups for carboxylic acids is a well-established strategy in organic synthesis. organic-chemistry.org These groups are known for their stability under a range of conditions but can be removed when necessary. organic-chemistry.org Similarly, the tert-butylthio group can be cleaved under specific conditions, often involving Lewis acids like titanium tetrachloride (TiCl4) or boron tribromide (BBr3), to regenerate the free thiol, which can then be converted back to the carboxylic acid. researchgate.netresearchgate.net This strategy is particularly useful in the synthesis of complex molecules where mild deprotection conditions are required to avoid decomposition of the target compound. researchgate.net In the context of peptide synthesis, various sulfur-containing protecting groups, including tert-butylthio, are employed for the cysteine side chain to prevent unwanted oxidation and to allow for selective disulfide bond formation. peptide.com

Precursor in the Synthesis of Variously Functionalized Chemical Entities

This compound serves as a valuable precursor for the synthesis of a wide array of functionalized molecules, highlighting its importance in synthetic chemistry.

This compound is a key starting material for generating various carboxylic acid derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other esters, amides, and ketones through standard organic transformations. For instance, the synthesis of different α-organylthio esters can be achieved from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. beilstein-journals.orgresearchgate.net The resulting α-thio esters are valuable intermediates for further synthetic elaborations. researchgate.net

The conversion of esters to amides is a fundamental reaction in organic chemistry, often facilitated by amide coupling reagents. nih.govtdl.org Similarly, ketones can be prepared from esters through reactions with organometallic reagents. tdl.orguni-muenchen.de The thioether moiety in this compound can be maintained throughout these transformations, providing a handle for further functionalization if needed.

Table 1: Synthesis of Carboxylic Acid Derivatives from this compound

Derivative Synthetic Approach Reagents
Other Esters Transesterification Alcohol, Acid/Base Catalyst
Amides Amidation Amine, Coupling Agent

This table provides a generalized overview of synthetic pathways.

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The controlled oxidation of sulfides is a crucial transformation in organic synthesis, as sulfoxides and sulfones are important functional groups in many biologically active molecules and advanced materials. rsc.orgorganic-chemistry.org

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining whether the sulfoxide or the sulfone is the major product. rsc.orgorganic-chemistry.org For example, mild oxidants often favor the formation of sulfoxides, while stronger oxidizing agents or prolonged reaction times can lead to the fully oxidized sulfone. cdnsciencepub.comimperial.ac.uk The development of selective and efficient methods for the oxidation of sulfides remains an active area of research. rsc.orgmdpi.com

Table 2: Oxidation Products of this compound

Product Oxidation State of Sulfur Typical Oxidizing Agents
Ethyl (tert-butylsulfinyl)acetate Sulfoxide m-CPBA, H₂O₂, NFSI

This table lists common oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones.

Thioethers, such as this compound, are precursors for the synthesis of various sulfur-containing heterocycles, including dithiolanes. Dithiolanes are five-membered rings containing a disulfide bond and are found in several natural products and biologically active molecules. nih.gov A one-step synthesis of functionalized 1,2-dithiolanes has been reported from 1,3-bis-tert-butyl thioethers by reaction with bromine. nih.govrsc.orgnsf.gov This reaction proceeds through a proposed sulfonium-mediated ring-closure. nih.govnsf.gov

The synthesis of other sulfur heterocycles, such as thiiranes and 1,3-dithiolanes, can also be achieved from thioether precursors through various cycloaddition and domino reactions. mdpi.comresearchgate.net The reactivity of the thioether allows for the construction of these complex ring systems, which are important scaffolds in medicinal chemistry and materials science. researchgate.net

The unique electronic properties of sulfur-containing compounds make them attractive components for the development of hybrid molecules for molecular electronics and photochromic systems. The tert-butylthio group can serve as a precursor to a thiol, which can act as an anchor to gold surfaces in molecular electronic devices. researchgate.net The conversion of tert-butyl thioethers to thioacetates is a key step in preparing molecules for such applications. researchgate.net

Photochromic molecules, which undergo reversible changes in their absorption spectra upon irradiation with light, are of great interest for applications in data storage and molecular switches. acs.org Diarylethenes are a prominent class of photochromic compounds, and the synthesis of functionalized diarylethenes can involve intermediates derived from thioethers. researchgate.net The ability to incorporate sulfur-containing moieties into these systems allows for the fine-tuning of their electronic and optical properties. acs.orgcuny.edu

Thiocoumarins are sulfur-containing analogues of coumarins and exhibit a range of biological activities. nih.gov this compound can be a precursor in the synthesis of substituted thiocoumarins. For example, 1-[2-(tert-butylthio)phenyl]-2,2,2-trifluoroethanones, which can be derived from precursors related to this compound, are key intermediates in the synthesis of 4-(trifluoromethyl)thiocoumarins. researchgate.netresearchgate.net The synthesis often involves an intramolecular Wittig reaction or a Knoevenagel condensation to construct the thiocoumarin core. researchgate.netfrontiersin.org The development of efficient synthetic routes to thiocoumarin derivatives is an active area of research due to their potential applications in medicinal chemistry. nih.govgoogle.com

Hybrid Molecules for Molecular Electronics and Photochromic Systems

Utility in Catalytic Systems and Ligand Design (e.g., Nickel Complexes for Hydrocarbon Functionalization)

The structural motif of a thioether, particularly the tert-butylthio group present in this compound, is a valuable component in the design of ligands for transition metal catalysis. While this compound itself may not be a primary ligand, its core functional group is incorporated into more complex ligand architectures to modulate the electronic and steric properties of metal catalysts, including nickel complexes used for hydrocarbon functionalization.

Thioether-containing ligands are significant in catalysis because the sulfur atom can act as a soft donor, forming stable complexes with late transition metals like nickel. The sulfur atom's lone pairs can coordinate to the metal center, and its ability to be a π-acceptor can influence the catalytic cycle. The bulky tert-butyl group provides steric hindrance, which can be crucial for achieving high selectivity in catalytic transformations.

Recent research highlights the integration of the tert-butylthio moiety into sophisticated ligand frameworks for nickel-catalyzed reactions. For instance, N-heterocyclic carbene (NHC) ligands featuring a pendant thioether arm with a tert-butyl group have been synthesized. rsc.org These hemilabile (κ²-C,S)-thioether-functionalised NHC ligands have been used to create half-sandwich nickel complexes. rsc.org Such complexes have demonstrated catalytic activity in the hydrosilylation of aldehydes. rsc.org The interplay between the strong σ-donating NHC core and the coordinating thioether sidearm is critical to the catalyst's performance. rsc.org

Furthermore, the development of nickel-catalyzed methods for creating thioethers, including those with fluoroalkyl groups, underscores the importance of the C–S bond in modern synthesis. nih.govthieme-connect.com These reactions often proceed through a proposed catalytic cycle involving the oxidative addition of a thioester to a Ni(0) center, followed by decarbonylation and reductive elimination to form the thioether product. nih.gov The design of ligands, such as diphenylphosphinoferrocene, has been crucial in overcoming challenges like the difficult RF–S bond-forming reductive elimination step. nih.gov

The broader field of hydrocarbon functionalization catalyzed by nickel has seen extensive investigation. mdpi.comresearchgate.net Nickel complexes supported by various ligands are capable of oxidizing hydrocarbons like cyclohexane (B81311) and adamantane. mdpi.com While many of these systems utilize nitrogen-based ligands, the principles of ligand design to control reactivity and selectivity are universal. mdpi.comresearchgate.net The incorporation of sulfur-based donors like the tert-butylthio group into pincer-type ligands has also been explored, for example in ruthenium-catalyzed hydrogenation reactions, showcasing the versatility of this functional group in ligand design beyond nickel catalysis. acs.org

Table 1: Examples of Catalytic Systems Incorporating the tert-Butylthio Moiety

Ligand TypeMetalCatalytic ApplicationResearch Finding
Thioether-functionalised N-Heterocyclic Carbene (NHC)NickelHydrosilylation of benzaldehydeCationic C,S-chelated complexes proved more active, with one derivative being effective at a catalyst loading of 2 mol%. rsc.org
Diphenylphosphinoferrocene (dppf)NickelDecarbonylative synthesis of fluoroalkyl thioethers from thioestersThe dppf ligand was identified as optimal for facilitating the challenging RF–S bond-forming reductive elimination step in the catalytic cycle. nih.gov
PNS Pincer Ligand (2-[(tert-butylthio)methyl]-6-[(di-tert-butylphosphino)methyl]pyridine)RutheniumHydrogenation of esters and dehydrogenative coupling of alcoholsBench-stable SNS–Ru complexes facilitate hydrogenation of various substrates under relatively mild conditions (20 bar H₂). acs.org
N/ANickelsyn-α-hydrocarboxylation of ynamidesIn the presence of bulky tert-butylthiol, the reaction yielded the Z-adduct as the major product, demonstrating steric influence on selectivity. rsc.org

Applications in Bioconjugation Chemistry

The tert-butylthio group, the defining feature of this compound, serves as an effective protecting group for sulfhydryl (thiol) functions in the field of bioconjugation chemistry. Thiol groups are highly valuable in bioconjugation due to their strong nucleophilicity and their ability to form stable linkages with various electrophilic partners, such as maleimides and haloacetamides, and to bind strongly to gold surfaces. thermofisher.comnih.gov However, the high reactivity of free thiols necessitates a protection strategy during the synthesis of biomolecules like peptides and oligonucleotides.

The tert-butylthio group acts as a stable yet readily cleavable protecting group for cysteine residues in peptides or for modified nucleosides in DNA strands. nih.govacs.org The protected thiol can withstand the conditions of solid-phase synthesis and subsequent purification steps. When the reactive thiol is needed for conjugation, the tert-butylthio group can be selectively removed under mild reducing conditions, typically using phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), without damaging the parent biomolecule. nih.gov

For example, oligonucleotides carrying tert-butylsulfanyl (t-BuS) protected thiol groups have been prepared using a specially designed phosphoramidite (B1245037) building block derived from threoninol. nih.gov After synthesis and purification of the oligonucleotide, the t-BuS group is cleaved with TCEP to liberate the free thiol. nih.gov This reactive thiol can then be used for various applications, such as conjugation to fluorescent labels or functionalization of gold nanoparticles. nih.gov

Similarly, in peptide chemistry, Fmoc-S-tert-butylthio-L-cysteine is a commercially available amino acid derivative used in solid-phase peptide synthesis. netascientific.com This allows for the precise incorporation of a protected cysteine residue into a peptide sequence. This strategy has been employed in the synthesis of complex peptides and for creating cyclic peptides. acs.org In one study, a glutathione (B108866) S-transferase (GST) enzyme was used to catalyze the macrocyclization of long, unprotected peptides. The reaction involved the selective linkage between two cysteine residues, one of which was initially protected with a tert-butylthio group. acs.org The development of tert-butyl thiol linkers is also central to producing peptide thioesters, which are key intermediates in native chemical ligation methods for protein synthesis. fu-berlin.de

Table 2: Use of the tert-Butylthio Group in Bioconjugation

BiomoleculeApplicationRole of tert-Butylthio Group
DNA OligonucleotidesFunctionalization of gold nanoparticles; introduction of labels.Protecting group for a thiol introduced via a modified phosphoramidite during solid-phase synthesis. nih.gov
PeptidesEnzyme-catalyzed macrocyclization; synthesis of peptide thioesters for native chemical ligation.Protecting group for cysteine residues during solid-phase peptide synthesis, enabling site-selective reactions. acs.orgfu-berlin.de
Cysteine-containing peptidesLipidation via Thiol-ene reaction (CLipPA).The use of protected cysteine residues, such as Cys(tBu), is tolerated within the peptide sequence during the lipidation process. nih.gov

Emerging Research Directions and Future Prospects for Ethyl Tert Butylthio Acetate Chemistry

Development of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly methods for synthesizing α-thiocarbonyl compounds like ethyl (tert-butylthio)acetate is a significant area of research. Traditional methods often involve harsh reaction conditions or the use of toxic reagents.

Recent research has focused on creating more sustainable pathways. For instance, one approach involves the reaction of β-keto esters with sodium S-organyl sulfurothioates. beilstein-journals.org This method allows for the selective synthesis of α-organylthio esters. beilstein-journals.org Another innovative and sustainable approach utilizes a eutectic solvent system composed of waste orange peel extract and glycerol (B35011) for the synthesis of related tert-butylthio compounds, avoiding toxic catalysts. vulcanchem.com This aligns with the principles of green chemistry by utilizing renewable resources and waste materials. vulcanchem.comcore.ac.uk

Further advancements include titanium-catalyzed transformations of t-butyl thio-ethers into thio-acetates, which can be achieved in good to excellent yields and tolerate a variety of functional groups. researchgate.net Researchers have also developed a one-pot, solvent-less reaction to convert alcohols into S-thioesters using thioacetic acid in the presence of tetrafluoroboric acid, offering an atom-economical process. researchgate.net

Table 1: Comparison of Synthetic Pathways for Thioesters
MethodKey FeaturesSustainability AspectsReference
β-keto esters and sodium S-organyl sulfurothioatesSelective synthesis of α-organylthio esters.Potentially milder conditions. beilstein-journals.org
Eutectic Solvent SystemUses waste orange peel extract and glycerol.Avoids toxic catalysts, utilizes renewable resources. vulcanchem.com
Titanium-Catalyzed TransformationConverts t-butyl thio-ethers to thio-acetates in high yields.Tolerates various functional groups. researchgate.net
Solvent-less ReactionOne-pot synthesis from alcohols and thioacetic acid.Atom-economical, avoids bulk solvents. researchgate.net

Exploration of Undiscovered Reactivity Profiles and Selective Transformations

The tert-butylthio group in this compound plays a crucial role in its reactivity. This bulky group can influence steric interactions and molecular packing, which in turn affects how the molecule reacts. vulcanchem.com The sulfur atom, with its available lone pairs of electrons, can act as a nucleophile in various transformations. beilstein-journals.org

A key area of exploration is the selective cleavage of the S-C(sp³) bond. This can be achieved using Lewis acids like titanium tetrachloride (TiCl4), allowing for the transformation of tert-butyl thioethers into other functional groups. researchgate.net This reactivity is particularly interesting because the tert-butyl group can be cleaved under conditions where other alkyl groups like methyl or ethyl remain intact, offering a pathway for selective chemical modifications. researchgate.net

Research has also demonstrated the selective deprotection of thioacetates. For example, the S-acetyl group can be selectively removed in the presence of other protecting groups using reagents like dysprosium triflate. researchgate.net This selectivity is vital in complex multi-step syntheses where different functional groups need to be manipulated independently.

Advanced Applications in High-Value Chemical Synthesis and Material Science

The unique properties of this compound and related compounds make them valuable intermediates in the synthesis of high-value chemicals and advanced materials.

In the realm of high-value chemical synthesis, thioesters are crucial building blocks. They are used in the synthesis of various biologically active molecules and complex organic structures. beilstein-journals.org The tert-butylthio group can serve as a protecting group for thiols, which are important in peptide synthesis and the creation of pharmaceuticals. reading.ac.ukresearchgate.net For instance, the tert-butylthio moiety has been employed in the synthesis of precursors for antischistosomal agents. researchgate.net

In material science, the incorporation of tert-butylthio groups can enhance the properties of materials. For example, functionalization with these groups has been shown to improve the thermal stability of polymer composites, making them suitable for applications such as high-temperature adhesives. vulcanchem.com The decomposition onset for a related compound was observed at 185°C, indicating good thermal stability. vulcanchem.com Furthermore, thioacetate (B1230152) anchoring groups are being explored for use in molecular electronics applications. researchgate.net

Integration with Green Chemistry Principles and Methodologies

The push towards sustainability in the chemical industry has led to the integration of green chemistry principles in the synthesis and application of this compound. rsc.org Green chemistry focuses on reducing or eliminating the use and generation of hazardous substances. core.ac.uk

Key green chemistry metrics, such as atom economy and the E-factor (mass of waste per mass of product), are being used to evaluate and optimize synthetic routes. kamarajcollege.ac.in The ideal is to design processes that maximize the incorporation of all materials used in the process into the final product. rsc.org

Examples of green approaches in this area include:

Use of Benign Solvents: Research is exploring the use of greener solvents like supercritical carbon dioxide or water to replace traditional volatile organic compounds. kamarajcollege.ac.in

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. kamarajcollege.ac.in Catalytic processes reduce the amount of reagents needed and can lead to more selective reactions, minimizing byproducts. rsc.org

Renewable Feedstocks: The synthesis of related compounds from biomass-derived sources, such as waste orange peel, is a prime example of utilizing renewable feedstocks. vulcanchem.comrsc.org

Synergistic Approaches Combining Computational and Experimental Research

The combination of computational modeling and experimental work is proving to be a powerful strategy for advancing the chemistry of this compound. escholarship.orgumich.edu Computational studies can provide valuable insights into reaction mechanisms, predict reactivity, and guide the design of new experiments.

For example, computational modeling can be used to understand the stability of reaction intermediates and transition states, helping to explain observed reaction outcomes and selectivities. beilstein-journals.orgresearchgate.net In material science, computational methods can predict how the incorporation of the tert-butylthio group will affect the electronic and thermal properties of a material. vulcanchem.com

This synergistic approach accelerates the research and development process. Experimental validation of computational predictions is crucial for building accurate models that can be reliably used to design novel synthetic pathways and functional materials. umich.edu

Q & A

Basic: How is ethyl (tert-butylthio)acetate synthesized in laboratory settings?

This compound is synthesized via nucleophilic substitution reactions. A typical protocol involves reacting a tert-butoxycarbonyl (Boc)-protected amino ester precursor (e.g., ethyl 2-((tert-butoxycarbonyl)amino)acetate) with tert-butylthiol in the presence of a base. The reaction is optimized using a 2.2:1 molar ratio of tert-butylthiol to the precursor, followed by purification via silica gel column chromatography with a gradient of 0–10% ethyl acetate in pentane. This yields the compound as a transparent oil with ~65% efficiency, confirmed by HRMS and IR spectroscopy .

Advanced: What strategies can optimize the yield of this compound in nucleophilic substitution reactions?

Key optimization factors include:

  • Solvent polarity : Low-polarity solvents (e.g., pentane) reduce side reactions.
  • Molar ratios : Excess tert-butylthiol (≥2.2 equiv) drives the reaction to completion .
  • Temperature : Room temperature minimizes undesired thermal decomposition.
  • Catalyst selection : Acidic or basic catalysts (e.g., H3O<sup>+</sup>) can accelerate substitution but require careful pH control to avoid ester hydrolysis .

Basic: What spectroscopic techniques are used to characterize this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1744 cm<sup>-1</sup>, S-C at ~600–700 cm<sup>-1</sup>) .
  • HRMS : Confirms molecular mass (e.g., [M + Na]<sup>+</sup> at m/z 340.1555 for C15H27NNaO4S<sup>+</sup>) .
  • NMR : Standard for structural elucidation (though not explicitly cited, inferred from synthesis protocols).

Advanced: How to resolve discrepancies in HRMS data for this compound derivatives?

  • Calibration : Use internal standards (e.g., sodium formate) for accurate mass calibration.
  • Isotopic pattern analysis : Confirm molecular formula by matching isotopic peaks (e.g., <sup>34</sup>S for sulfur-containing compounds).
  • Sample purity : Remove contaminants via repeated column chromatography or recrystallization .

Basic: What role does this compound play in peptide synthesis?

It serves as a protected intermediate in peptide coupling reactions. The tert-butylthio group enhances steric protection of reactive sites (e.g., amino groups), preventing unwanted side reactions during solid-phase peptide synthesis (SPPS) .

Advanced: How does the tert-butylthio group influence stability and reactivity in peptide coupling reactions?

  • Steric hindrance : The bulky tert-butyl group shields the sulfur atom, reducing oxidation susceptibility.
  • Electron-withdrawing effects : The thioester group increases electrophilicity, facilitating nucleophilic attack in coupling steps.
  • Comparative stability : More stable than methylthio analogs but less than tert-butoxycarbonyl (Boc) groups under acidic conditions .

Basic: What are common contaminants in this compound samples, and how are they removed?

  • By-products : Unreacted tert-butylthiol or Boc-protected precursors.
  • Purification : Silica gel chromatography with pentane/ethyl acetate gradients effectively isolates the target compound .
  • Analytical monitoring : Use TLC (Rf = 0.27 in 97:3 pentane/ethyl acetate) to track purity .

Advanced: How to interpret conflicting IR and NMR data when characterizing tert-butylthio-containing esters?

  • Peak overlap : Differentiate C-S (thioester) and C-O (ester) stretches in IR by comparing to reference spectra .
  • Solvent interference : Use deuterated solvents (e.g., CDCl3) to avoid proton signals in NMR.
  • Coupling constants : Analyze <sup>1</sup>H-<sup>13</sup>C HMBC correlations to confirm sulfur connectivity in ambiguous cases .

Basic: What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of volatile thioesters.
  • Protective gear : Nitrile gloves and goggles prevent skin/eye contact.
  • Storage : Keep in airtight containers at 2–30°C to prevent degradation .

Advanced: How to analyze degradation pathways of this compound under varying pH conditions?

  • Acidic hydrolysis : Monitor via GC-MS for acetic acid and tert-butylthiol by-products.
  • Alkaline conditions : Track ester cleavage using <sup>1</sup>H NMR (disappearance of ethoxy peaks).
  • Kinetic studies : Use HPLC to quantify degradation rates at different temperatures and pH levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.